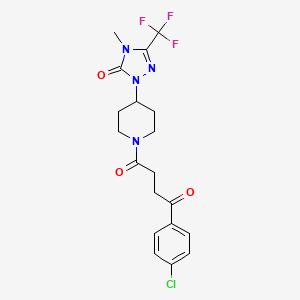

![molecular formula C18H10ClN3OS2 B2747721 (Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 1321819-69-5](/img/structure/B2747721.png)

(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

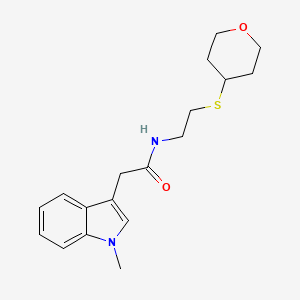

This compound is a benzo[d]thiazole derivative. Benzo[d]thiazoles are heterocyclic compounds containing a benzene fused to a thiazole ring. Thiazoles are aromatic five-membered rings containing one sulfur atom, one nitrogen atom, and three carbon atoms. The compound also contains a carboxamide group (-CONH2), a prop-2-yn-1-yl group (a three-carbon chain with a triple bond), and a chlorine atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazole ring, the introduction of the prop-2-yn-1-yl group, and the attachment of the carboxamide group. Unfortunately, without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be largely planar due to the presence of the aromatic benzo[d]thiazole rings. The prop-2-yn-1-yl group would likely project out from this plane. The presence of the carboxamide group could also influence the overall shape of the molecule, as it can participate in hydrogen bonding .Chemical Reactions Analysis

As a benzo[d]thiazole derivative, this compound could potentially undergo a variety of chemical reactions. The aromatic ring could undergo electrophilic aromatic substitution reactions, and the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carboxamide group could increase its polarity and potentially its solubility in water .Scientific Research Applications

1. Corrosion Inhibition Benzothiazole derivatives, such as those similar to the specified chemical, have been found effective as corrosion inhibitors for carbon steel in acidic environments. Studies reveal that these inhibitors offer extra stability and high inhibition efficiencies, acting through physical and chemical adsorption onto metal surfaces (Hu et al., 2016).

2. Synthesis of Novel Compounds Benzothiazole derivatives play a critical role in the synthesis of new chemical compounds, contributing to the development of new materials and drugs. These derivatives are utilized in various synthetic pathways, leading to the creation of a wide range of heterocyclic compounds with potential applications in medicinal chemistry (Palkar et al., 2017).

3. Building Blocks in Drug Discovery These compounds are also used as building blocks in drug discovery, particularly in the synthesis of hydroxy-substituted derivatives. Their structural versatility allows for the exploration of chemical space around the molecule, aiding in the identification of new ligands and potential therapeutic agents (Durcik et al., 2020).

4. Catalysis Benzothiazole derivatives have been employed in catalytic processes, particularly in the copolymerization of carbon dioxide and epoxides. They serve as effective catalysts or catalyst precursors, enabling the production of polycarbonates and other polymers (Darensbourg et al., 2002).

5. Synthesis of Chemosensors These derivatives are used in the synthesis of chemosensors, particularly for the detection of anions like cyanide. Their unique structural features allow for specific interactions with target analytes, leading to observable changes such as fluorescence quenching or color changes (Wang et al., 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClN3OS2/c1-2-8-22-16-12(19)4-3-5-14(16)25-18(22)21-17(23)11-6-7-13-15(9-11)24-10-20-13/h1,3-7,9-10H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJWKBUQDAFWFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2747641.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2747643.png)

![2,2,2-trifluoro-N-[3-(hydroxyimino)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2747645.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2747646.png)

![1-Cyclopropyl-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2747651.png)

![2-(4-chloro-2-methylphenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B2747655.png)

![4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2747656.png)

![N-benzyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2747659.png)